methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Overview
Description
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[133104,1205,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[106101,902,7016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with analogous functional groups or structural motifs. Examples could be other tetracyclic or pentacyclic compounds with similar pharmacophores.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C74H97N10O15+ |
---|---|
Molecular Weight |
1366.6 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54+,60+,64+,65-,66-,70+,71-,72-,73+,74+,84-/m1/s1 |
InChI Key |
UIGOTWKBGXIMLH-RWNFVDQVSA-O |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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